An In-Depth Technical Guide to Cyclohexanesulfonyl Chloride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to Cyclohexanesulfonyl Chloride: Properties, Reactivity, and Applications
A Note to the Researcher: While the topic specified was "Cyclohexylsulfamoyl Chloride," a thorough review of scientific literature and chemical supplier databases reveals that this compound is not a common or well-documented reagent. The available data overwhelmingly pertains to its structural isomer, Cyclohexanesulfonyl Chloride (CAS No. 4837-38-1) , where the sulfonyl chloride group is directly attached to the cyclohexane ring. To provide a technically accurate and valuable guide for researchers, this document will focus exclusively on this widely used and well-characterized compound.
Introduction: The Role of Cyclohexanesulfonyl Chloride in Modern Synthesis
Cyclohexanesulfonyl chloride is a versatile sulfonylating agent that serves as a critical building block in organic synthesis.[1] Its utility lies in its ability to readily introduce the cyclohexanesulfonyl moiety into a wide range of molecules. This functionalization is of paramount importance in the fields of medicinal chemistry and agrochemical development, where the incorporation of a sulfonyl group can significantly modulate a molecule's biological activity, solubility, and stability.[1] The compound is a colorless to light-orange liquid at room temperature, recognized for its high reactivity toward nucleophiles, a characteristic driven by the electrophilic nature of the sulfur atom.[1][2] This guide provides a comprehensive overview of its core properties, reactivity profile, synthetic applications, and essential handling protocols for laboratory professionals.
Core Physicochemical and Spectroscopic Properties
Accurate characterization begins with a fundamental understanding of a compound's physical and spectroscopic properties.
Physicochemical Data
The key physical and chemical identifiers for Cyclohexanesulfonyl Chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [3][4][5] |
| Molecular Formula | C₆H₁₁ClO₂S | [3][4][5] |
| Molecular Weight | 182.67 g/mol | [3][4][6] |
| Appearance | Colorless to faint orange clear liquid | [1][2] |
| Density | 1.259 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 125 °C @ 13 Torr; 255.8 °C @ 760 mmHg | [2][7] |
| Refractive Index (n²⁰/D) | 1.499 | [2][3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Synonyms | Cyclohexylsulfonyl chloride | [1][2][3] |
Spectroscopic Profile: The Signature of Cyclohexanesulfonyl Chloride
Spectroscopic analysis is essential for reaction monitoring and final product confirmation. While raw spectra are lot-specific, the expected characteristic signals are well-established.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by the sulfonyl group. Expect two very strong characteristic stretching bands for the S=O bond, one asymmetric stretch around 1370-1410 cm⁻¹ and a symmetric stretch near 1166-1204 cm⁻¹ .[8] Additionally, prominent C-H aliphatic stretching bands from the cyclohexane ring will appear around 2850-2950 cm⁻¹ .[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will show complex multiplets corresponding to the protons of the cyclohexane ring. The unique proton on the carbon directly attached to the sulfonyl chloride group (-CH-SO₂Cl) is the most deshielded due to the strong electron-withdrawing effect of the SO₂Cl group and will appear as a downfield multiplet.[8] The remaining 10 protons on the other five carbons of the ring will appear as a series of overlapping multiplets at higher field.
-
¹³C NMR : The spectrum will exhibit distinct signals for the carbons of the cyclohexane ring. The carbon atom bonded to the sulfonyl chloride group will be significantly shifted downfield compared to the other ring carbons.
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-
Mass Spectrometry (MS) : The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8] Common fragmentation pathways include the loss of the chlorine atom, the SO₂ group, or cleavage of the cyclohexane ring.
Reactivity and Synthetic Utility
The synthetic power of cyclohexanesulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom, making it an excellent target for a variety of nucleophiles.[10] This reactivity is the foundation for its primary applications in forming sulfonamides and sulfonate esters.
Core Reactivity: Nucleophilic Substitution
The central reaction mechanism involves the attack of a nucleophile (e.g., an amine or an alcohol) on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct generated during the reaction.
Caption: Generalized workflow for sulfonamide synthesis.
Key Applications and Experimental Protocol
1. Synthesis of Sulfonamides: The reaction with primary or secondary amines yields N-substituted cyclohexylsulfonamides. This functional group is a well-known pharmacophore present in numerous therapeutic agents, including antibiotics and diuretics.[10]
2. Synthesis of Sulfonate Esters: Reaction with alcohols or phenols produces cyclohexylsulfonate esters. These esters are valuable synthetic intermediates because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.[10]
Exemplary Protocol: Synthesis of N-Benzylcyclohexanesulfonamide
This protocol details a representative procedure for the synthesis of a sulfonamide, a cornerstone reaction for this reagent class.
Objective: To synthesize N-benzylcyclohexanesulfonamide via nucleophilic substitution.
Materials:
-
Cyclohexanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the stirred amine solution over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove residual acid), and brine. Self-Validation: Each wash removes specific impurities, ensuring the purity of the final product.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-benzylcyclohexanesulfonamide.
Safety, Handling, and Storage
Cyclohexanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard and Safety Information
-
Primary Hazard: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[4][6] Contact with water or moisture releases hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Storage and Disposal
-
Storage: Store in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[3][4] The container must be kept tightly sealed. Handling and storage under an inert gas like argon or nitrogen is recommended to prevent degradation from moisture.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching the material with a suitable alcohol (like isopropanol) before aqueous disposal may be necessary, but this should only be done by trained personnel.
Conclusion
Cyclohexanesulfonyl chloride is a powerful and reliable reagent for introducing the cyclohexanesulfonyl group in organic synthesis. Its predictable reactivity, centered on nucleophilic substitution at the sulfonyl sulfur, makes it an indispensable tool for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory.
References
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Letopharm Limited. (n.d.). Cyclohexanesulfonyl chloride| CAS:#4837-38-1. Available at: [Link]
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PubChem. (n.d.). Cyclohexanesulfonyl chloride. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Fisher Scientific. (2024). Safety Data Sheet. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. Available at: [Link]
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Filo. (n.d.). a) What happen when cyclohexane reacts with sulfuryl chloride in the pres... Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl chloride, 98%. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available at: [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Available at: [Link]
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OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]
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Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis. Available at: [Link]
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ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Available at: [Link]
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Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Available at: [Link]
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Stenutz. (n.d.). cyclohexyl chloride. Available at: [Link]
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